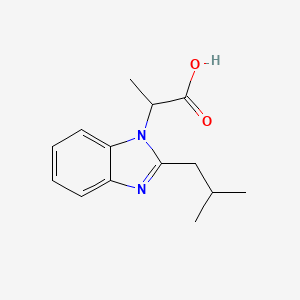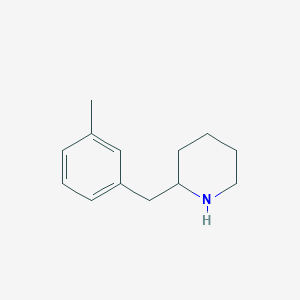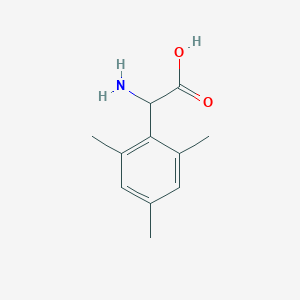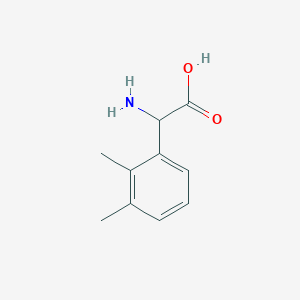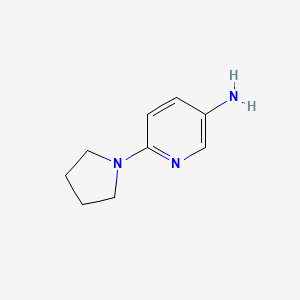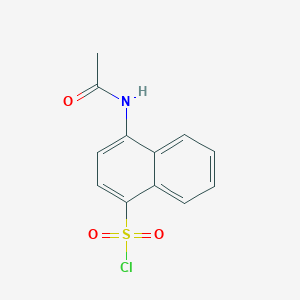
4-アセトアミドナフタレン-1-スルホニルクロリド
概要
説明
4-Acetamidonaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C12H10ClNO3S. It is a derivative of naphthalene, characterized by the presence of an acetamido group at the 4-position and a sulfonyl chloride group at the 1-position. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
科学的研究の応用
4-Acetamidonaphthalene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the development of drugs, particularly those targeting bacterial infections, due to its ability to form sulfonamide derivatives.
Industry: Applied in the production of dyes and pigments, where it serves as a key intermediate.
作用機序
Target of Action
It is known that similar compounds, such as sulfonamides, predominantly target voltage‐ and ligand‐gated ion channels . These include the α subunits of voltage‐gated Na+ channels, T‐type, and α2‐δ subunits of the voltage‐gated Ca2+ channels, A‐ or M‐type voltage‐gated K+ channels, the γ‐aminobutyric acid (GABA) receptor channel complex, and ionotropic glutamatergic receptors .
Mode of Action
Related compounds, such as sulfonamides, have been shown to inhibit and replace para-aminobenzoic acid (paba) in the enzyme dihydropteroate synthetase, which is important for the production of folate . This eventually inhibits the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division or replication .
Biochemical Pathways
Related compounds, such as sulfonamides, are known to affect the folate synthesis pathway by inhibiting the enzyme dihydropteroate synthetase .
Result of Action
Related compounds, such as sulfonamides, are known to inhibit bacterial dna growth and cell division or replication by affecting the folate synthesis pathway .
生化学分析
Biochemical Properties
4-Acetamidonaphthalene-1-sulfonyl Chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through sulfonylation reactions. This compound is known to react with amino groups in proteins, leading to the formation of stable sulfonamide bonds. These interactions can alter the activity and function of the target proteins, making 4-acetamidonaphthalene-1-sulfonyl Chloride a valuable tool in studying protein function and enzyme mechanisms .
Cellular Effects
The effects of 4-Acetamidonaphthalene-1-sulfonyl Chloride on cellular processes are profound. It influences cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of signaling proteins can disrupt normal signal transduction, leading to altered cellular responses. Additionally, 4-Acetamidonaphthalene-1-sulfonyl Chloride can affect gene expression by modifying transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 4-Acetamidonaphthalene-1-sulfonyl Chloride exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic amino groups in proteins, forming sulfonamide bonds. This reaction can inhibit or activate enzymes by modifying their active sites or altering their conformation. Additionally, the compound can affect gene expression by modifying transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Acetamidonaphthalene-1-sulfonyl Chloride can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to 4-Acetamidonaphthalene-1-sulfonyl Chloride can lead to cumulative effects on cellular function, including sustained inhibition or activation of enzymes and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-Acetamidonaphthalene-1-sulfonyl Chloride in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects are observed at specific dosages, beyond which toxic or adverse effects may occur. High doses of 4-Acetamidonaphthalene-1-sulfonyl Chloride can cause cellular toxicity, organ damage, and other adverse effects in animal models .
Metabolic Pathways
4-Acetamidonaphthalene-1-sulfonyl Chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key enzymes involved in metabolic processes. Additionally, it can influence metabolite levels by altering the activity of enzymes responsible for their synthesis or degradation. These effects can have downstream impacts on cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
Within cells and tissues, 4-Acetamidonaphthalene-1-sulfonyl Chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The compound’s distribution within tissues can also impact its overall efficacy and toxicity, as different tissues may have varying capacities for uptake and metabolism .
Subcellular Localization
The subcellular localization of 4-Acetamidonaphthalene-1-sulfonyl Chloride is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modify transcription factors or to the cytoplasm to interact with signaling proteins. The specific localization of 4-Acetamidonaphthalene-1-sulfonyl Chloride can determine its effects on cellular processes and overall cell function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamidonaphthalene-1-sulfonyl chloride typically involves the sulfonation of 4-acetamidonaphthalene. The process begins with the acylation of 4-aminonaphthalene to form 4-acetamidonaphthalene. This intermediate is then subjected to sulfonation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group at the 1-position. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4-acetamidonaphthalene-1-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified through crystallization or distillation to achieve the desired purity levels.
化学反応の分析
Types of Reactions
4-Acetamidonaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form 4-acetamidonaphthalene-1-sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine.
Hydrolysis: This reaction is usually performed in aqueous conditions, often with the addition of a mild acid or base to facilitate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Sulfonic Acid: Formed through hydrolysis.
Sulfonamide: Formed through reduction.
類似化合物との比較
Similar Compounds
4-Acetamidobenzenesulfonyl Chloride: Similar in structure but with a benzene ring instead of a naphthalene ring.
4-Amino-1-naphthalenesulfonic Acid: Lacks the acetamido group and has a sulfonic acid group instead of a sulfonyl chloride group.
4-Acetamidobenzenesulfonic Acid: Similar to 4-acetamidobenzenesulfonyl chloride but with a sulfonic acid group.
Uniqueness
4-Acetamidonaphthalene-1-sulfonyl chloride is unique due to the presence of both an acetamido group and a sulfonyl chloride group on a naphthalene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
特性
IUPAC Name |
4-acetamidonaphthalene-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-8(15)14-11-6-7-12(18(13,16)17)10-5-3-2-4-9(10)11/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCFQVVRMGXXAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398618 | |
| Record name | 4-acetamidonaphthalene-1-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5690-20-0 | |
| Record name | 4-acetamidonaphthalene-1-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
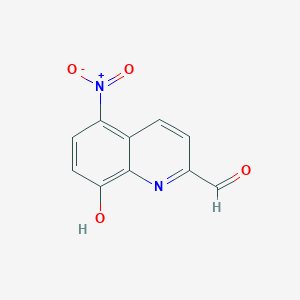
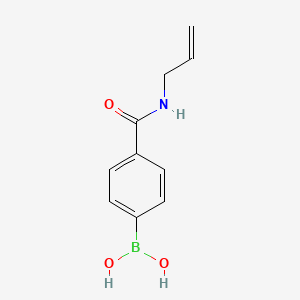

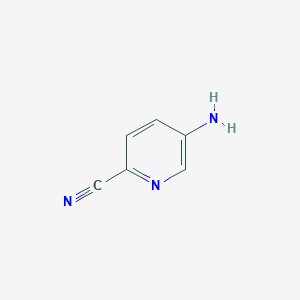
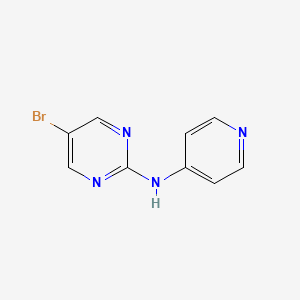
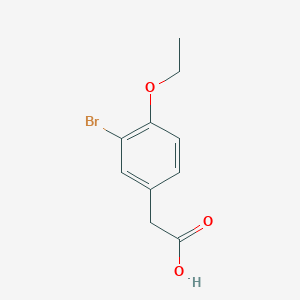
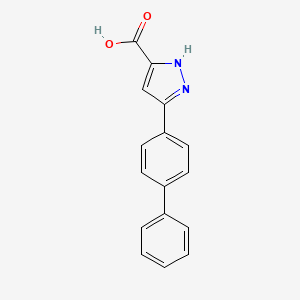
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1274423.png)
